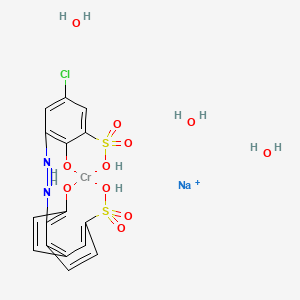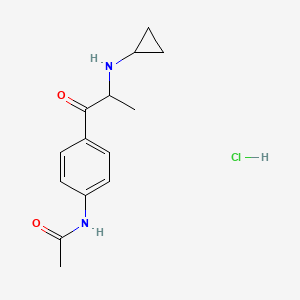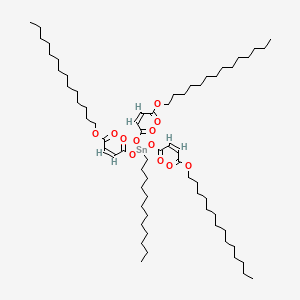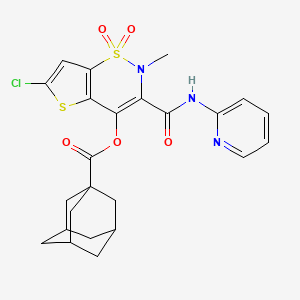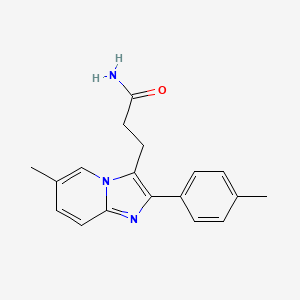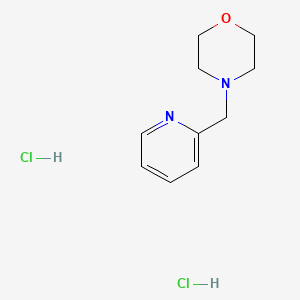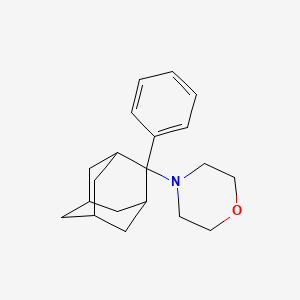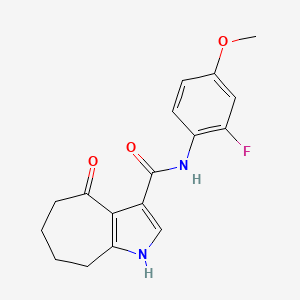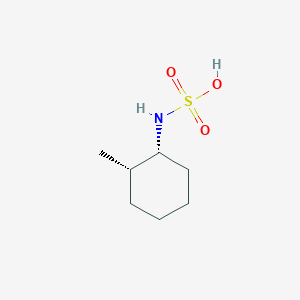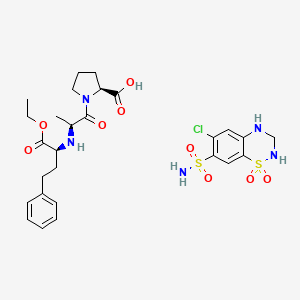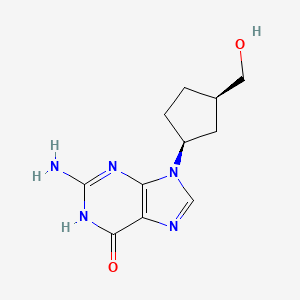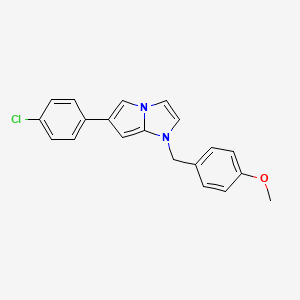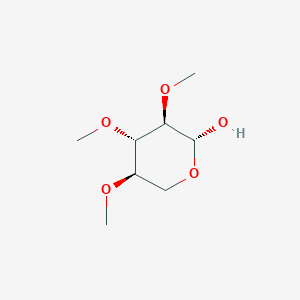
2,3,4-Tri-O-methyl-beta-D-xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-methyl-beta-D-xylopyranose is a methylated derivative of D-xylose, a monosaccharide commonly found in nature. This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms of the xylopyranose ring. It is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-methyl-beta-D-xylopyranose typically involves the methylation of D-xylose. One common method includes the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the xylopyranose ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tri-O-methyl-beta-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted xylopyranose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-methyl-beta-D-xylopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential antimicrobial and antitumor activities.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-methyl-beta-D-xylopyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for various enzymes involved in carbohydrate metabolism. The methoxy groups may influence the compound’s binding affinity and specificity towards these enzymes, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tri-O-methyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-methyl-D-xylose
- 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose
Uniqueness
2,3,4-Tri-O-methyl-beta-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .
Eigenschaften
CAS-Nummer |
54192-87-9 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
AIVDIFJVLZSYIK-ULAWRXDQSA-N |
Isomerische SMILES |
CO[C@@H]1CO[C@H]([C@@H]([C@H]1OC)OC)O |
Kanonische SMILES |
COC1COC(C(C1OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
